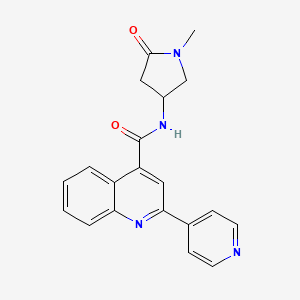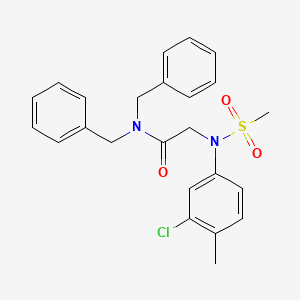
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MQPA belongs to the class of quinolinecarboxamide compounds and is known for its ability to inhibit proteases, which are enzymes that play a crucial role in various biological processes.
作用机制
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting proteases through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the protease from carrying out its normal function, thereby inhibiting the biological process in which the protease is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit proteases. Inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may also have potential therapeutic applications.
实验室实验的优点和局限性
One of the primary advantages of using N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit proteases, which allows researchers to study the effects of protease inhibition on various biological processes. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential direction is to further explore the potential therapeutic applications of this compound in various diseases such as cancer, HIV, and Alzheimer's disease. Another potential direction is to investigate the off-target effects of this compound and develop strategies to mitigate these effects. Additionally, future research could focus on developing more potent and selective protease inhibitors based on the structure of this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its ability to inhibit proteases has potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Future research could focus on further exploring the potential therapeutic applications of this compound, investigating its off-target effects, and developing more potent and selective protease inhibitors based on the structure of this compound.
合成方法
The synthesis of N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 1-methyl-5-pyrrolidin-3-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-amino-4-methylquinoline to form this compound.
科学研究应用
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of protease inhibition. Proteases play a crucial role in various biological processes such as digestion, blood clotting, and immune response. The inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease.
属性
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-12-14(10-19(24)25)22-20(26)16-11-18(13-6-8-21-9-7-13)23-17-5-3-2-4-15(16)17/h2-9,11,14H,10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJJCUVBHGLUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B6099035.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)
![1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
![2-methyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6099055.png)
![5,7-diethyl-2-(5-methoxy-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6099058.png)